molecular formula C22H27N7O2 B2458635 cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920412-38-0

cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2458635
CAS No.: 920412-38-0
M. Wt: 421.505
InChI Key: QRDMUGVUAZJJNW-UHFFFAOYSA-N
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Description

Cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H27N7O2 and its molecular weight is 421.505. The purity is usually 95%.
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Properties

IUPAC Name

cyclohexyl-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O2/c1-31-18-9-7-17(8-10-18)29-21-19(25-26-29)20(23-15-24-21)27-11-13-28(14-12-27)22(30)16-5-3-2-4-6-16/h7-10,15-16H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDMUGVUAZJJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCCC5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties.

Structural Characteristics

The compound has the following molecular formula and weight:

  • Molecular Formula : C24H31N7O2
  • Molecular Weight : 449.5 g/mol

The structure includes a cyclohexyl group, a piperazine moiety, and a triazolopyrimidine derivative which are known to influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole ring followed by the attachment of the cyclohexyl and piperazine groups. Detailed methodologies can be found in various studies that explore similar compounds in medicinal chemistry .

Antimicrobial Properties

Recent studies have indicated that derivatives of triazolopyrimidine exhibit significant antimicrobial activity. For instance, compounds with similar scaffolds have shown efficacy against various bacterial strains and fungi. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell wall integrity .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Preliminary data suggest that it may act as a kinase inhibitor, targeting specific pathways involved in tumor growth and proliferation. In vitro studies have reported IC50 values indicating potent inhibition of cancer cell lines .

Neuropharmacological Effects

Compounds with similar structures have been investigated for neuropharmacological effects such as anticonvulsant and anxiolytic activities. The presence of the piperazine ring is often associated with central nervous system activity, potentially modulating neurotransmitter systems .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antimicrobial Evaluation : A study on thiazole derivatives demonstrated that modifications to the triazole ring can enhance antimicrobial potency against resistant strains .
  • Kinase Inhibition : A report on small molecule kinase inhibitors revealed that structural modifications can significantly alter binding affinity and selectivity towards various kinases implicated in cancer .
  • Neuropharmacological Assessment : Research indicated that certain triazole derivatives exhibited significant anticonvulsant activity in animal models, suggesting potential therapeutic applications in epilepsy .

Scientific Research Applications

The biological activity of cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit potent antimicrobial effects against various bacterial strains. For example:

  • Activity Against Bacteria : Compounds within the triazole class have shown efficacy against resistant strains such as Staphylococcus aureus and Escherichia coli due to their structural characteristics .

Anticancer Potential

Triazole derivatives are recognized for their anticancer properties. Studies suggest that:

  • Cytotoxicity : The incorporation of methoxyphenyl groups enhances cytotoxicity against cancer cell lines. The unique structure of this compound may contribute to its ability to inhibit tumor growth and induce apoptosis in malignant cells .

Neuropharmacological Effects

The piperazine moiety in the compound is known for its neuropharmacological effects:

  • Anxiolytic and Antidepressant Potential : Compounds containing piperazine have been studied for their potential as anxiolytics and antidepressants. The specific interactions of this compound with neurotransmitter receptors warrant further investigation .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the triazole and pyrimidine rings significantly influence biological activity:

  • Substituents Impact : Substituents such as methoxy groups enhance solubility and bioavailability, while the cyclohexyl group may affect lipophilicity and receptor binding affinity .

Case Studies

Several studies highlight the pharmacological significance of similar compounds:

Antimicrobial Efficacy

A study on triazole derivatives reported strong antibacterial activity against resistant strains with minimum inhibitory concentration (MIC) values indicating effectiveness .

Cytotoxicity

Research demonstrated that certain triazolo-pyrimidine hybrids exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant anticancer potential .

Neuroactive Properties

Investigations into piperazine-containing compounds revealed anxiolytic effects in animal models, suggesting potential therapeutic applications in anxiety disorders .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring undergoes nucleophilic substitution at its secondary amine sites. Key reactions include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DCM) under basic conditions (K₂CO₃) to form quaternary ammonium salts.

  • Acylation : The secondary amine reacts with acyl chlorides or anhydrides, yielding substituted amides. For example, acetic anhydride produces N-acetyl derivatives.

Table 1: Piperazine Substitution Reactions

ReagentProductYield (%)Conditions
CH₃IN-Methylpiperazine derivative78DMF, K₂CO₃, 60°C, 6h
(CH₃CO)₂ON-Acetylpiperazine derivative85DCM, RT, 12h

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group attached to the triazole ring participates in electrophilic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methoxy group .

  • Halogenation : Bromine in acetic acid substitutes hydrogen at the ortho position of the methoxy group .

Key Observation : Methoxy groups direct electrophiles to specific positions, enhancing regioselectivity .

Triazole Ring Reactivity

The triazolo[4,5-d]pyrimidine core demonstrates unique reactivity:

  • Click Chemistry : The triazole nitrogen reacts with terminal alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming bis-triazole derivatives.

  • Oxidation : Treating with H₂O₂/Fe²⁺ generates triazole N-oxide derivatives, altering electronic properties.

Mechanistic Insight : Density functional theory (DFT) studies indicate the triazole’s electron-deficient nature facilitates nucleophilic attacks at C5 and C7 positions .

Carbonyl Group Transformations

The cyclohexyl methanone moiety undergoes:

  • Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl to a secondary alcohol, forming cyclohexyl(hydroxymethyl)piperazine derivatives.

  • Condensation : Reacts with hydrazines to form hydrazones, useful for crystallography studies .

Stability Note : The carbonyl group remains stable under acidic conditions (pH 2–6) but hydrolyzes slowly in strong bases (pH > 10) .

Demethylation of Methoxy Groups

The 4-methoxy group on the phenyl ring undergoes demethylation with BBr₃ or HI, yielding phenolic derivatives. This reaction is critical for modifying solubility and hydrogen-bonding capacity .

Optimized Conditions :

  • BBr₃ in DCM at −78°C → RT, 8h (Yield: 92%) .

Photochemical and Thermal Stability

  • Photodegradation : UV light (λ = 254 nm) induces cleavage of the triazole-pyrimidine bond, forming pyrimidine fragments.

  • Thermal Decomposition : Decomposes at >250°C, releasing CO and NH₃, as confirmed by thermogravimetric analysis (TGA).

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound reacts with biological targets:

  • Enzyme Inhibition : Forms hydrogen bonds with kinase active sites (e.g., EGFR), confirmed by molecular docking .

  • Metabolic Oxidation : Liver microsomes oxidize the cyclohexyl group to cyclohexanol metabolites .

Table 2: Metabolic Reactions

Enzyme SystemMajor MetaboliteHalf-life (h)
Human CYP3A4Cyclohexanol derivative2.4
Rat Liver MicrosomesTriazole N-oxide1.8

Comparative Reactivity with Analogues

Structural analogues show distinct reactivity profiles:

Compound ModificationReaction Rate (vs Parent)Key Difference
Replacement of cyclohexyl with phenyl1.5× faster alkylationEnhanced steric hindrance
Methoxy → Ethoxy substitution0.8× nitration yieldElectron-donating effect

Data synthesized from .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrimidines with triazole precursors under reflux conditions. For example, analogous triazolo-pyrimidine derivatives are synthesized using glacial acetic acid and hydrochloric acid as catalysts, followed by purification via column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization . Key steps include optimizing reaction time (5–8 hours) and temperature (60–65°C) to achieve high yields (80–85%) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR spectroscopy (1H and 13C) to analyze proton environments and carbon frameworks, as demonstrated for triazolo derivatives in studies reporting δ values for aromatic protons (e.g., 7.27–7.74 ppm) and methoxy groups (3.75 ppm) .
  • X-ray crystallography to resolve crystal packing and bond lengths (mean C–C = 0.006 Å), with data-to-parameter ratios >13 ensuring accuracy .
  • FT-IR for functional group identification (e.g., carbonyl stretches at ~1682 cm⁻¹) .

Q. What structural features influence the compound’s stability and reactivity?

  • Methodological Answer : The triazolo-pyrimidine core and 4-methoxyphenyl group contribute to π-π stacking and hydrogen-bonding interactions, enhancing crystallinity . The cyclohexylmethanone moiety may sterically hinder nucleophilic attacks, improving stability. Solubility can be modulated by varying the piperazine substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Optimization strategies include:

  • Solvent selection : Glacial acetic acid improves solubility of intermediates, while ethanol aids in recrystallization .
  • Catalyst screening : HCl accelerates cyclization, as seen in triazolo synthesis (yield increase from 70% to 85%) .
  • Purification : Gradient elution in column chromatography (petroleum ether/ethyl acetate, 4:1) effectively separates byproducts .

Q. What approaches resolve discrepancies in spectroscopic data across studies?

  • Methodological Answer : Cross-validation using multiple techniques is critical. For example:

  • Contradictory NMR shifts : Replicate experiments under standardized conditions (e.g., 300 MHz, CDCl3) and compare with computational models (DFT calculations) .
  • Crystallographic inconsistencies : Refine data using high-resolution X-ray diffraction (R factor <0.1) and validate with Hirshfeld surface analysis .

Q. How can derivatives be designed to explore structure-activity relationships (SAR) in pharmacological studies?

  • Methodological Answer : Rational design involves:

  • Substituent variation : Introduce electron-donating (e.g., ethoxy) or withdrawing (e.g., chloro) groups at the 4-methoxyphenyl position to modulate electronic effects .
  • Scaffold modification : Replace the cyclohexyl group with aryl sulfonylpiperazines to assess steric and electronic impacts on target binding .

Q. What best practices ensure crystallographic data validity for this compound?

  • Methodological Answer :

  • Data collection : Use single crystals of >0.2 mm size and measure at 298 K to minimize thermal motion artifacts .
  • Refinement : Apply SHELXL-97 with full-matrix least-squares methods (wR factor <0.2) .
  • Validation : Check for PLATON alerts and ensure CIF files adhere to IUCr standards .

Q. How should researchers synthesize analogous triazolo-pyrimidine derivatives to study electronic effects?

  • Methodological Answer :

  • Core modification : Replace the 4-methoxyphenyl group with 4-chlorophenyl or 4-ethoxyphenyl via Suzuki-Miyaura coupling .
  • Piperazine substitution : Introduce sulfonyl or acetyl groups using nucleophilic acylations, as shown in sulfonylpiperazine derivatives .

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